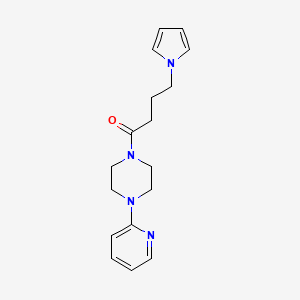

1-(4-(pyridin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one

Description

This compound features a butan-1-one core linked to a pyridin-2-yl-substituted piperazine ring at position 1 and a 1H-pyrrol-1-yl group at position 2.

Properties

IUPAC Name |

1-(4-pyridin-2-ylpiperazin-1-yl)-4-pyrrol-1-ylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c22-17(7-5-11-19-9-3-4-10-19)21-14-12-20(13-15-21)16-6-1-2-8-18-16/h1-4,6,8-10H,5,7,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXQTIQHSYFRAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCN3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(pyridin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one typically involves multi-step organic reactions. One common synthetic route might include:

Formation of the Piperazine Ring: Starting with a pyridine derivative, the piperazine ring can be formed through a cyclization reaction.

Attachment of the Pyrrole Ring: The pyrrole ring can be introduced via a substitution reaction, where a suitable pyrrole derivative reacts with the intermediate compound.

Formation of the Butanone Linker: The final step involves the formation of the butanone linker, which can be achieved through a series of condensation and reduction reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-(pyridin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions can vary, but typical reagents include halogenating agents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(pyridin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below highlights structural variations among selected analogs:

Spectroscopic and Electronic Properties

- Aromatic Proton Shifts :

- Electronic Effects :

Pharmacological and Functional Insights

- Azaperone: A known antipsychotic with dopamine receptor affinity; fluorophenyl likely contributes to CNS penetration .

- Compound 5 and RTC1 : Trifluoromethyl and thiophene substituents may improve metabolic stability and selectivity for serotonin receptors .

- Target Compound : The pyrrole group’s dual nitrogen atoms could facilitate interactions with glutamatergic or GABAergic systems, though specific data are lacking .

Biological Activity

The compound 1-(4-(pyridin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is a synthetic derivative that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperazine ring, a pyridine moiety, and a pyrrole group, which are known to contribute to various biological activities.

Research indicates that this compound may interact with several neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine. The following mechanisms have been observed:

- Serotonin Reuptake Inhibition : Similar compounds have shown significant inhibition of serotonin reuptake, suggesting potential antidepressant properties. For instance, derivatives of piperazine have been evaluated for their ability to modulate serotonin levels in the brain, which is crucial for mood regulation .

- Anticonvulsant Activity : Some studies have indicated that related compounds exhibit anticonvulsant properties by modulating GABAergic transmission and inhibiting excitatory neurotransmission pathways .

Antidepressant Effects

In a study evaluating various piperazine derivatives, it was found that certain compounds exhibited potent antidepressant effects by significantly reducing immobility times in forced swimming tests (FST) in rats. The compound A20, structurally similar to our target compound, demonstrated promising results in inhibiting serotonin depletion induced by p-chloroamphetamine .

Anticonvulsant Properties

Research on thiazole-integrated pyrrolidinone analogues has shown that related structures can effectively reduce seizure activity in animal models. The median effective dose (ED50) of these compounds was reported to be significantly lower than standard treatments, indicating high efficacy .

Case Study 1: Antidepressant Activity

A recent study synthesized a series of pyridine-piperazine derivatives and assessed their in vivo antidepressant activity. The most effective compound displayed an IC50 value of approximately 25 µM against serotonin reuptake, suggesting strong potential for treating depression .

Case Study 2: Anticonvulsant Evaluation

Another investigation focused on the anticonvulsant effects of similar compounds, where the target compound demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ). The results indicated a promising therapeutic index compared to existing anticonvulsants .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.